molecular formula C12H15ClN4O4 B13223992 tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate

tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate

Cat. No.: B13223992
M. Wt: 314.72 g/mol
InChI Key: CNCLYFMDIJSFFD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate: is a heterocyclic compound that belongs to the class of azetidines and pyrimidines. It is primarily used in research and development due to its unique chemical structure and properties. The compound has a molecular formula of C12H15ClN4O4 and a molecular weight of 314.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted pyrimidines .

Scientific Research Applications

tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Biological Activity

Tert-butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects against various cancer cell lines, mechanisms of action, and relevant pharmacological studies.

  • Molecular Formula : C10_{10}H12_{12}ClN3_3O4_4
  • Molecular Weight : 273.67 g/mol
  • CAS Number : 1803598-41-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer treatment. The compound exhibits significant cytotoxic effects against various cancer cell lines, particularly in breast cancer models.

Anticancer Activity

Recent studies have highlighted the compound's potent inhibitory effects on cell proliferation in cancer cells:

  • IC50_{50} Values : The compound demonstrated an IC50_{50} of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating strong anti-proliferative activity .
  • Selectivity : It showed a nearly 20-fold selectivity for cancerous cells over non-cancerous MCF10A cells, suggesting a favorable therapeutic window .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Significant inhibition of MMP-2 and MMP-9 was observed, which are critical in tumor metastasis .
  • Induction of Apoptosis : The compound has been shown to increase levels of caspase 9 in treated cells, which is indicative of apoptosis induction .
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G2/M phase .

In Vivo Studies

In vivo studies using BALB/c nude mouse models demonstrated that treatment with the compound significantly inhibited lung metastasis in TNBC models compared to control groups. The treatment regimen involved administering the compound over a period of 30 days post-inoculation with cancer cells .

Structure–Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the pyrimidine ring and azetidine structure can enhance biological activity. Variants with different substituents displayed varying levels of potency against specific cancer types, suggesting avenues for further optimization .

Data Tables

CompoundTarget Cell LineIC50_{50} (μM)Mechanism
This compoundMDA-MB-231 (TNBC)0.126Apoptosis induction, MMP inhibition
Variant AMCF70.87–12.91Cell cycle arrest
Variant BNon-cancerous MCF10A>20Low toxicity

Properties

Molecular Formula

C12H15ClN4O4

Molecular Weight

314.72 g/mol

IUPAC Name

tert-butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H15ClN4O4/c1-12(2,3)21-11(18)16-5-7(6-16)9-8(17(19)20)4-14-10(13)15-9/h4,7H,5-6H2,1-3H3

InChI Key

CNCLYFMDIJSFFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

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